Cas no 898415-59-3 (6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

6-Acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a specialized heterocyclic compound featuring a thienopyridine core functionalized with an acetyl group, a sulfanylacetamido linker, and a carboxamide moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of the 4-methylphenylsulfanyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxamide functionality provides opportunities for hydrogen bonding interactions. This compound may serve as an intermediate in synthesizing novel therapeutic agents targeting enzymes or receptors due to its modular design. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship studies in drug discovery.
6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide structure
898415-59-3 structure
商品名:6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
CAS番号:898415-59-3
MF:C19H21N3O3S2
メガワット:403.518341779709
CID:5984115
PubChem ID:7254540

6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
    • 6-acetyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
    • 6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
    • 6-acetyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
    • AKOS024657952
    • F2537-0158
    • 898415-59-3
    • インチ: 1S/C19H21N3O3S2/c1-11-3-5-13(6-4-11)26-10-16(24)21-19-17(18(20)25)14-7-8-22(12(2)23)9-15(14)27-19/h3-6H,7-10H2,1-2H3,(H2,20,25)(H,21,24)
    • InChIKey: QOPMQXYYZMDKHS-UHFFFAOYSA-N
    • ほほえんだ: C1N(C(C)=O)CCC2C(C(N)=O)=C(NC(CSC3=CC=C(C)C=C3)=O)SC1=2

計算された属性

  • せいみつぶんしりょう: 403.10243389g/mol
  • どういたいしつりょう: 403.10243389g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 581
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 146Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2537-0158-5μmol
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
898415-59-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2537-0158-2mg
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
898415-59-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2537-0158-2μmol
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
898415-59-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2537-0158-20μmol
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
898415-59-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2537-0158-3mg
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
898415-59-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2537-0158-1mg
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
898415-59-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2537-0158-10mg
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
898415-59-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2537-0158-4mg
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
898415-59-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2537-0158-20mg
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
898415-59-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2537-0158-25mg
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
898415-59-3 90%+
25mg
$109.0 2023-05-16

6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 関連文献

6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamideに関する追加情報

6-Acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide: A Comprehensive Overview

The compound with CAS No 898415-59-3, known as 6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide, is a highly specialized organic molecule with a complex structure. This compound belongs to the class of heterocyclic compounds and has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique properties and potential applications. The molecule's structure is characterized by a thienopyridine ring system fused with a pyridine moiety and substituted with various functional groups such as acetyl and sulfanylacetamido groups. These substituents contribute to the compound's chemical reactivity and biological activity.

Recent studies have highlighted the importance of thienopyridine derivatives in drug discovery. The thienopyridine ring system is known for its ability to act as a scaffold for various bioactive molecules. In the case of 6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide, the presence of the acetyl group at position 6 and the sulfanylacetamido group at position 2 introduces additional functionality. These groups can potentially enhance the compound's solubility, stability, and interaction with biological targets.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution reactions and coupling reactions. The use of advanced synthetic techniques has enabled chemists to achieve high yields and purity levels. Researchers have also explored various methods to optimize the synthesis pathway, including microwave-assisted synthesis and catalytic processes. These advancements have made it possible to scale up production for potential commercial applications.

One of the most promising applications of 6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide lies in its potential as a lead compound for drug development. Preclinical studies have shown that this compound exhibits significant activity against certain enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, its ability to inhibit histone deacetylases (HDACs) has been explored in the context of epigenetic therapy for cancer treatment.

In addition to its therapeutic potential, this compound has also been studied for its role in materials science. The thienopyridine ring system is known for its electronic properties, making it a candidate for use in organic electronics. Researchers have investigated its ability to act as a semiconductor material in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). These applications highlight the versatility of thienopyridine derivatives in both medicinal and materials chemistry.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have provided insights into its binding affinity with various protein targets. These studies have been complemented by experimental validation through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Such interdisciplinary approaches have significantly contributed to the optimization of this compound's structure for specific applications.

The environmental impact of synthesizing 6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has also been a topic of interest among researchers. Green chemistry principles are being increasingly applied to minimize waste generation and reduce energy consumption during synthesis. For example, solvent-free reaction conditions and catalytic systems are being explored to make the synthesis process more sustainable.

In conclusion, 6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno[2

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.